2-Methylquinoxalin-6-amine

Ion Channel Pharmacology KCNQ2 Inhibition Electrophysiology

2-Methylquinoxalin-6-amine is a privileged scaffold with documented KCNQ2/3 channel modulation (IC50 70 nM) and antiproliferative activity. The 2-methyl-6-amino substitution pattern is critical for target engagement. Sourcing an exact match ensures experimental reproducibility. Suitable for synthesizing neuroprotective agents and PFKFB3 inhibitors.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B8803774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoxalin-6-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=N1)N
InChIInChI=1S/C9H9N3/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,10H2,1H3
InChIKeyYKFVEQQFGNMNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoxalin-6-amine: Baseline Chemical Identity and Core Pharmacological Scaffold


2-Methylquinoxalin-6-amine (CAS 4188-17-4) is a heterocyclic aromatic amine comprising a quinoxaline core with a methyl substituent at the 2-position and a primary amine at the 6-position. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other quinoxaline derivatives. The compound has been cataloged in major chemical databases including ChEMBL (CHEMBL3353659) and BindingDB (BDBM50395464), with documented biological activities spanning kinase modulation, ion channel antagonism, and antiproliferative effects [1][2]. Physicochemical characterization indicates a melting point of 164.0-164.5 °C, a predicted LogP of 0.9, and a molecular weight of 159.19 g/mol, positioning it as a compact, moderately lipophilic building block suitable for further synthetic elaboration [3]. The compound is implicated in 98 patent documents, underscoring its industrial relevance as a versatile intermediate and a privileged scaffold in medicinal chemistry [4].

Why 2-Methylquinoxalin-6-amine Cannot Be Readily Substituted with Generic Quinoxaline Analogs


The biological and chemical performance of quinoxaline derivatives is exquisitely sensitive to the position and nature of substituents on the heterocyclic core. Generic substitution with unsubstituted quinoxalin-6-amine or 2-unsubstituted analogs is precluded by documented structure-activity relationships (SAR) that demonstrate profound shifts in target engagement, potency, and even functional modality. For instance, the presence of a methyl group at the 2-position has been shown via DFT calculations to alter the energy landscape of transition states during cycloaddition reactions, directly impacting synthetic utility and downstream derivatization [1]. Furthermore, SAR studies on N-aryl 6-aminoquinoxalines as PFKFB3 kinase inhibitors reveal that subtle modifications to the quinoxaline scaffold, including substituent identity at the 2-position, can shift IC50 values by orders of magnitude, underscoring that even closely related analogs cannot be assumed to be functionally interchangeable [2]. Therefore, procurement decisions based solely on the quinoxaline core, without accounting for the specific 2-methyl-6-amino substitution pattern, carry a high risk of experimental failure or irreproducible results.

2-Methylquinoxalin-6-amine: Head-to-Head Quantitative Differentiation Against Key Comparators


KCNQ2 Potassium Channel Antagonism: Potency Comparable to ML252

2-Methylquinoxalin-6-amine exhibits potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM, placing it in the same potency class as the established KCNQ2 probe ML252 (IC50 = 69 nM) and demonstrating significantly higher potency than the weak KCNQ1 antagonist activity of this compound class [1][2].

Ion Channel Pharmacology KCNQ2 Inhibition Electrophysiology

KCNQ2/Q3 Heteromeric Channel Antagonism: Defined Selectivity Profile

The compound also antagonizes the KCNQ2/Q3 heteromeric channel with an IC50 of 120 nM, providing a defined selectivity profile that differs from ML252 which exhibits an IC50 of 120 nM (0.12 μM) for the same heteromer [1]. This contrasts with the ultra-potent inhibitor Ebio3, which shows an IC50 of approximately 15 nM for KCNQ2/Q3, indicating that 2-Methylquinoxalin-6-amine occupies an intermediate potency range that may be advantageous for certain experimental designs .

Ion Channel Pharmacology KCNQ2/Q3 Heteromer Neuronal Excitability

Synthetic Yield Optimization: Catalyst-Dependent Efficiency in Cyclization Reactions

In the synthesis of 2-Methylquinoxalin-6-amine derivatives via cyclization reactions, the choice of catalyst significantly impacts reaction yield. Using CuPF6(CH3CN)4 in DMSO at 110°C achieves a yield of 71%, while Cu2O under the same conditions yields 70%, and AgNO3 yields 67% [1]. These yields are notably lower than the 88% yield reported for the reduction of 2-methyl-6-nitroquinoxaline to the target amine, indicating that the cyclization route, while versatile for analog generation, requires careful optimization .

Organic Synthesis Cyclization Chemistry Catalysis

Vendor Purity Specifications: 95% to 98% HPLC Purity Range Across Suppliers

Commercial availability of 2-Methylquinoxalin-6-amine is documented with purity specifications ranging from 95% HPLC (Shanghai SynCores Technology and Nanjing SynZest Bio-Technology) to 98% (Leyan) . This purity range is consistent with that of related quinoxaline building blocks such as N-Ethyl-2-methylquinoxalin-6-amine, which is also offered at comparable purity levels by multiple vendors, indicating a well-established supply chain with reproducible quality metrics [1].

Chemical Procurement Quality Control HPLC Purity

Methyl Substitution Alters Reaction Transition State Energetics: DFT Evidence

Density functional theory (DFT) calculations on quinoxaline cycloaddition reactions reveal that the presence of a methyl group on the quinoxaline nucleus significantly alters the energy landscape of the ring-closure transition state. Specifically, the methyl group in quinoxaline causes a high-energy transition state in the ring closure step compared to unsubstituted quinoxaline, which affects both the kinetics and the product distribution of 1,3-dipolar cycloaddition reactions [1]. This computational finding explains why 2-Methylquinoxalin-6-amine exhibits distinct reactivity profiles in synthetic transformations compared to its 2-unsubstituted counterpart.

Computational Chemistry DFT Calculations Reaction Mechanism

High-Impact Application Scenarios for 2-Methylquinoxalin-6-amine Based on Quantitative Differentiation


KCNQ2 Channel Probe Development and Neuronal Excitability Studies

Given its IC50 of 70 nM for KCNQ2 channels, which closely matches that of the established probe ML252 (69 nM), 2-Methylquinoxalin-6-amine serves as a cost-effective alternative for electrophysiological studies of KCNQ2-mediated neuronal excitability [1][2]. Its moderate potency at KCNQ2/Q3 heteromers (120 nM) provides a wider concentration window for dose-response experiments compared to ultra-potent inhibitors like Ebio3, reducing the risk of off-target effects at lower concentrations .

Synthetic Intermediate for Neuroprotective Quinoxaline Derivatives

The compound has been successfully employed as a starting material for the synthesis of novel 6-aminoquinoxaline analogs with demonstrated neuroprotective and neuroregenerative properties in cellular models of Parkinson's disease [3]. The documented cyclization yields (67-71%) provide a benchmark for optimizing reaction conditions when generating libraries of 2,3-disubstituted quinoxaline derivatives for neurodegenerative disease research [4].

Building Block for Antiproliferative Quinoxaline Libraries

The quinoxalin-6-amine scaffold, exemplified by 2-Methylquinoxalin-6-amine, is recognized as a privileged structure in medicinal chemistry for generating antiproliferative agents. SAR studies on 2,3-substituted quinoxalin-6-amine analogs have identified compounds with low micromolar potency against diverse cancer cell lines, establishing this core as a productive starting point for oncology-focused library synthesis [5].

Kinase Inhibitor Discovery Programs Targeting PFKFB3 and Related Enzymes

Structure-activity relationship studies on N-aryl 6-aminoquinoxalines have yielded potent PFKFB3 kinase inhibitors with IC50 values as low as 14 nM against the target enzyme, demonstrating the suitability of the 6-aminoquinoxaline core for developing metabolically-targeted anticancer agents [6]. 2-Methylquinoxalin-6-amine provides the foundational scaffold for further elaboration into this therapeutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylquinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.